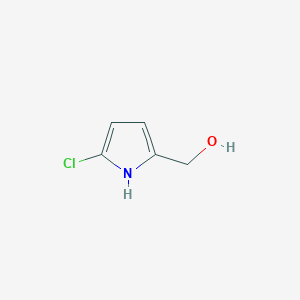
(Z)-N'-hydroxy-2-(2,4,5-trifluorophenyl)ethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N’-hydroxy-2-(2,4,5-trifluorophenyl)ethanimidamide is a compound characterized by the presence of a hydroxy group, a trifluorophenyl group, and an ethanimidamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-(2,4,5-trifluorophenyl)ethanimidamide typically involves the activation of 2,4,5-trifluorophenylacetic acid. One common method involves the use of N,N-carbonyl di-imidazole (CDI) as an activating agent . The reaction conditions often include the use of solvents such as ethanol and catalysts like 70% perchloric acid to facilitate the condensation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. For example, the preparation of 2,4,5-trifluorophenylacetic acid, a key intermediate, can be achieved through a series of reactions including halogenation, cyanation, and hydrolysis . These methods are designed to be cost-effective and scalable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-N’-hydroxy-2-(2,4,5-trifluorophenyl)ethanimidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-N’-hydroxy-2-(2,4,5-trifluorophenyl)ethanimidamide is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biomolecules. Its trifluorophenyl group is known to enhance binding affinity and specificity in biochemical assays .
Medicine
In medicine, (Z)-N’-hydroxy-2-(2,4,5-trifluorophenyl)ethanimidamide is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of (Z)-N’-hydroxy-2-(2,4,5-trifluorophenyl)ethanimidamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites. The trifluorophenyl group enhances its binding affinity, while the hydroxy group participates in hydrogen bonding interactions . These interactions can modulate the activity of the target enzymes or receptors, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,5-Trifluorophenylacetic acid: A precursor in the synthesis of (Z)-N’-hydroxy-2-(2,4,5-trifluorophenyl)ethanimidamide, used in the production of pharmaceuticals and materials.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: A compound with similar pharmacological properties, used in drug design and development.
3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine: Known for its anticancer properties, this compound shares structural similarities with (Z)-N’-hydroxy-2-(2,4,5-trifluorophenyl)ethanimidamide.
Uniqueness
(Z)-N’-hydroxy-2-(2,4,5-trifluorophenyl)ethanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H7F3N2O |
|---|---|
Poids moléculaire |
204.15 g/mol |
Nom IUPAC |
N'-hydroxy-2-(2,4,5-trifluorophenyl)ethanimidamide |
InChI |
InChI=1S/C8H7F3N2O/c9-5-3-7(11)6(10)1-4(5)2-8(12)13-14/h1,3,14H,2H2,(H2,12,13) |
Clé InChI |
RKYRWQVUCQTALX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1F)F)F)CC(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


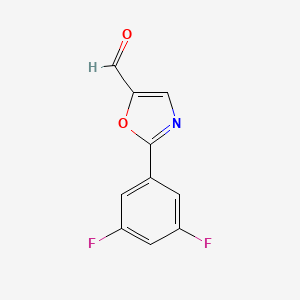

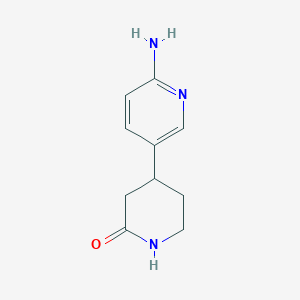

![(E)-4-[4-(3-Hydroxypropyl)phenoxy]-2-methyl-2-buten-1-ol](/img/structure/B12440080.png)
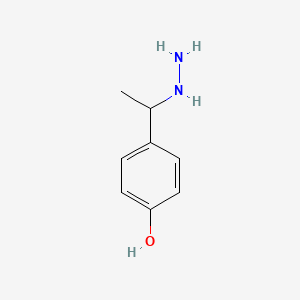



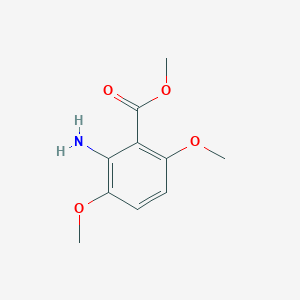

![(Z)-2-[2-fluoro-6-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide](/img/structure/B12440132.png)

